molecular formula MnO3Se B100185 Manganese(2+) selenite CAS No. 15702-34-8

Manganese(2+) selenite

Cat. No.: B100185
CAS No.: 15702-34-8
M. Wt: 181.91 g/mol
InChI Key: SPIYQYGYWIXNHE-UHFFFAOYSA-L
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Description

Manganese(2+) selenite is an inorganic compound of significant interest in specialized research fields, particularly in materials science and environmental chemistry. In metallurgical research, selenium compounds, including selenites, are critically studied as additives in the electrolytic manganese production process. They function by increasing the overpotential for the hydrogen evolution reaction, thereby significantly improving the current efficiency of manganese electrodeposition from aqueous solutions . The mechanistic role involves the electro-reduction of selenite to elemental selenium and selenide ions on the cathode surface, which modifies the surface activity and facilitates the manganese deposition process . In environmental remediation studies, the interaction between manganese oxides and selenite ions is a key area of investigation. Manganese oxides are potent adsorbents and oxidants that can influence the mobility and speciation of selenium in the environment . Research explores the simultaneous adsorption and oxidation of selenite (Se(IV)) on manganese oxide surfaces, a process that can transform the more toxic and adsorbable selenite into the less toxic and more mobile selenate (Se(VI)), which is crucial for understanding and designing selenium containment or detoxification strategies . These properties make this compound and related compounds a subject of ongoing research for developing novel water treatment technologies and for understanding the geochemical cycling of selenium.

Properties

IUPAC Name

manganese(2+);selenite
Source PubChem
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InChI

InChI=1S/Mn.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIYQYGYWIXNHE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Se](=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MnO3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12640-89-0 (Parent)
Record name Selenious acid, manganese(2+) salt (1:1)
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DSSTOX Substance ID

DTXSID30935593
Record name Manganese(2+) selenite
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Molecular Weight

181.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15702-34-8
Record name Selenious acid, manganese(2+) salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenious acid, manganese(2+) salt (1:1)
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Record name Manganese(2+) selenite
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Record name Manganese(2+) selenite
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Synthetic Methodologies for Manganese Ii Selenite

Solution-Based Synthesis Approaches

Solution-based methods are foundational in chemical synthesis, offering accessible routes to various materials at or near ambient conditions. For manganese(II) selenite (B80905), these techniques primarily involve precipitation from aqueous solutions.

Co-precipitation Techniques for Selenite Incorporation

Co-precipitation is a versatile wet-chemical method used to synthesize materials by simultaneously precipitating multiple ionic species from a solution. This technique has been successfully employed to create hydroxyapatite (B223615) nanocrystals that are enriched with both manganese(II) and selenite ions (Mn-SeO₃-HA). researchgate.net In this process, the constituent ions are precipitated together from a common solution, allowing for the incorporation of dopant ions into the host crystal lattice. researchgate.net

Research has demonstrated the synthesis of hydroxyapatite containing approximately 3.60 wt.% selenium (as selenite) and 0.29 wt.% manganese(II). researchgate.net The introduction of selenite ions into the hydroxyapatite structure was found to have a significant impact on the crystal size and degree of ordering. researchgate.net This approach highlights the utility of co-precipitation in creating complex, multi-component materials where manganese and selenite are integrated into a single, homogeneous phase. researchgate.net Similarly, the co-precipitation method is widely used for synthesizing manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles, where manganese and iron salts are precipitated from an aqueous solution by adding a base like NaOH or ammonia. kashanu.ac.ir

Slow Evaporation from Aqueous Solutions

The slow evaporation method is a straightforward technique for growing crystalline solids from a solution. It involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to the formation of crystals.

This method has been successfully used to synthesize manganese(II) selenite dihydrate, Mn(SeO₃)·2H₂O. nih.govresearchgate.net The process involves preparing an aqueous solution containing the manganese(II) and selenite ions and allowing it to stand at ambient temperature. Over a period of days or weeks, as the water evaporates, well-formed crystals of Mn(SeO₃)·2H₂O are deposited. nih.govresearchgate.net The resulting material consists of a three-dimensional framework built from MnO₆ octahedra and (SeO₃)²⁻ oxoanions. nih.govresearchgate.net

Synthesis MethodPrecursors/ReactantsResulting CompoundKey Conditions
Co-precipitationManganese(II) salts, Selenite source, Hydroxyapatite precursorsMn-SeO₃-HAWet-chemical precipitation
Slow EvaporationAqueous Manganese(II) and Selenite ionsMn(SeO₃)·2H₂OAmbient temperature, slow solvent evaporation

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively. These conditions facilitate the dissolution of reactants and promote the crystallization of products that may be inaccessible under ambient conditions.

Mild Hydrothermal Conditions for Manganese(II) Selenites

Under mild hydrothermal conditions, typically involving heating reactants in a sealed vessel (autoclave) under autogenous pressure, novel hydrated phases of manganese(II) selenite can be synthesized. rsc.orgrsc.org This approach has been used to produce two specific compounds: Mn₄(H₂O)₃(SeO₃)₄ and Mn₃(H₂O)(SeO₃)₃. rsc.orgresearchgate.net The synthesis is generally carried out at temperatures around 170°C. researchgate.net

The crystal structures of these compounds, solved from single-crystal X-ray diffraction data, reveal complex three-dimensional frameworks composed of MnO₆ octahedra and pyramidal (SeO₃)²⁻ anions. rsc.org

Mn₄(H₂O)₃(SeO₃)₄ : This structure features sheets constructed from zig-zag chains linked to MnO₆ octahedra. rsc.org

Mn₃(H₂O)(SeO₃)₃ : This compound exhibits zig-zag chains formed by edge-sharing dimeric octahedra, which are interconnected by Mn₂O₁₀ octahedra. rsc.org

Supercritical Hydrothermal Conditions for Polymorph Formation

Employing more drastic, supercritical hydrothermal conditions allows for the synthesis of anhydrous polymorphs of manganese(II) selenite. rsc.org When the synthesis is performed under these high-temperature and high-pressure conditions, two distinct polymorphs of Mn(SeO₃) have been isolated. researchgate.netrsc.org Both structures are three-dimensional frameworks of MnO₆ octahedra and (SeO₃)²⁻ anions but differ in their connectivity. rsc.org

Polymorph 1 : Features chains of elongated, corner-sharing MnO₆ octahedra. These chains are then linked by dimers of edge-sharing octahedra (Mn₂O₁₀). rsc.org

Polymorph 2 : In this structure, each MnO₆ octahedron shares edges with three other octahedra, resulting in a more complex and condensed three-dimensional framework. rsc.org

Synthesis MethodKey ConditionsResulting Compound(s)Structural Features
Mild HydrothermalAutogenous pressure, ~170°CMn₄(H₂O)₃(SeO₃)₄, Mn₃(H₂O)(SeO₃)₃Hydrated, 3D frameworks of MnO₆ octahedra and selenite anions. rsc.org
Supercritical HydrothermalHigh temperature, High pressureTwo polymorphs of Mn(SeO₃)Anhydrous, differing connectivity of MnO₆ octahedra. rsc.org

Chemical Vapor Transport Methods for Single Crystal Growth

Chemical Vapor Transport (CVT) is a highly effective method for growing high-purity single crystals of solid-state materials. arxiv.org The process involves sealing the starting materials (the target compound or its precursors) in an evacuated tube, often made of quartz, along with a transport agent. researchgate.net A temperature gradient is applied across the tube. The transport agent reacts with the material at the hotter end to form a volatile gaseous species. This gas diffuses to the colder end of the tube, where the reverse reaction occurs, decomposing the gas and depositing high-quality single crystals. arxiv.org

While the direct synthesis of pure MnSeO₃ via CVT is not prominently documented in the provided search results, the technique has been successfully used to grow single crystals of closely related and more complex compounds, demonstrating its applicability. For instance, new manganese bismuth selenite chlorides, such as MnBi(SeO₃)₂Cl, have been synthesized using CVT. researchgate.net In these syntheses, precursors like SeO₂, Mn₂O₃, Bi₂O₃, and BiCl₃ are sealed in a tube and subjected to a temperature gradient, leading to the formation of single crystals at the cooler end. researchgate.net This method is invaluable for obtaining crystals suitable for detailed structural analysis by single-crystal X-ray diffraction. researchgate.netmdpi.com

Synthesis of Hydrated and Anhydrous Manganese(II) Selenite Polymorphs

The preparation of manganese(II) selenite can result in various hydrated and anhydrous crystalline forms, or polymorphs, depending on the synthetic conditions. Hydrothermal methods have proven particularly versatile in accessing this chemical space.

Researchers have successfully synthesized two new anhydrous polymorphs of Mn(SeO₃) using supercritical hydrothermal conditions. rsc.orggoogle.com These three-dimensional frameworks are constructed from MnO₆ octahedra and (SeO₃)²⁻ selenite anions. rsc.orggoogle.com The specific arrangement of these polyhedra differs between the two polymorphs. In one form, chains of corner-sharing MnO₆ octahedra are linked by dimers of edge-sharing octahedra, while the other polymorph features a more complex 3D framework arising from MnO₆ octahedra sharing edges with three other octahedra. rsc.orggoogle.com

The study of the MnSeO₃–SeO₂–H₂O system under hydrothermal conditions at temperatures ranging from 25 to 300°C has revealed the crystallization fields for several hydrated phases. researchgate.net Depending on the specific temperature and concentration of selenium dioxide, different hydrated forms of manganese(II) selenite can be isolated, including MnSeO₃·H₂O, MnSeO₃·¾H₂O, and MnSeO₃·⅓H₂O, as well as manganese diselenite (MnSe₂O₅). researchgate.net

Interactive Data Table: Hydrothermal Synthesis of Manganese(II) Selenite Phases

ProductReactantsSynthesis ConditionsReference
Anhydrous Mn(SeO₃) PolymorphsNot specifiedSupercritical hydrothermal conditions rsc.orggoogle.com
MnSeO₃·H₂OMnSeO₃·H₂O, SeO₂, H₂OHydrothermal, 25–300°C researchgate.net
MnSeO₃·¾H₂OMnSeO₃·H₂O, SeO₂, H₂OHydrothermal, 25–300°C researchgate.net
MnSeO₃·⅓H₂OMnSeO₃·H₂O, SeO₂, H₂OHydrothermal, 25–300°C researchgate.net
MnSe₂O₅MnSeO₃·H₂O, SeO₂, H₂OHydrothermal, 25–300°C researchgate.net

Inclusion of Manganese(II) Selenite Moieties in Hybrid Systems

The integration of manganese(II) selenite units into larger, more complex structures is a key strategy for developing advanced materials. This has been demonstrated in hydroxyapatite structures, inorganic-organic networks, and molybdenum selenite systems.

Manganese(II) and selenite ions can be co-incorporated into the structure of hydroxyapatite (HA), a calcium phosphate (B84403) compound that is the main mineral component of bone. This is typically achieved through a wet co-precipitation method. d-nb.inforesearchgate.net In this process, aqueous solutions containing the precursor ions are carefully mixed under controlled pH and temperature. d-nb.info

For the synthesis of manganese and selenite co-doped hydroxyapatite (Mn-SeO₃-HA), reagents such as calcium nitrate (B79036) tetrahydrate, ammonium (B1175870) phosphate, sodium selenite pentahydrate, and manganese(II) acetate (B1210297) are used as sources for the respective ions. d-nb.info An aqueous solution of the selenite and phosphate ions is added dropwise to a solution containing the calcium and manganese ions, with the pH adjusted to around 9 with ammonia. d-nb.info The resulting precipitate is aged to form nanocrystalline apatite. d-nb.info Spectrometric and diffraction techniques have confirmed that the selenite ions (SeO₃²⁻) substitute for the phosphate groups (PO₄³⁻), while the manganese ions (Mn²⁺) replace the calcium ions (Ca²⁺) within the hydroxyapatite lattice. researchgate.net The resulting material is a nanocrystalline apatite with crystal sizes around 12 ± 3 nm. d-nb.info

Interactive Data Table: Synthesis of Manganese and Selenite-Doped Hydroxyapatite

MaterialPrecursorsSynthesis MethodKey FindingsReference
Mn-SeO₃-HACa(NO₃)₂·4H₂O, (NH₄)₂HPO₄, Na₂SeO₃·5H₂O, (CH₃COO)₂MnWet co-precipitationNanocrystalline apatite with Mn²⁺ and SeO₃²⁻ ion substitution. d-nb.inforesearchgate.net

Formation within Complex Inorganic-Organic Networks

The use of organic molecules as templates or linkers allows for the construction of hybrid inorganic-organic frameworks containing manganese(II) selenite. One such example is the formation of ethylenediamine (B42938) manganese(II) selenite, (H₂NCH₂CH₂NH₂)₀.₅MnSeO₃. mdpi.com This compound features a hybrid structure where the ethylenediamine molecule acts as a pillar, connecting inorganic sheets. These sheets are composed of edge- and corner-sharing MnO₅N octahedra and SeO₃ pyramids. mdpi.com

Another approach involves the use of protonated organic diamines to template the formation of layered metal selenite structures. Systematic studies have shown that in aqueous systems containing a divalent transition metal halide, selenious acid, and a diamine like ethylenediamine, layered compounds with the general formula (enH₂)[M(HSeO₃)₂X₂] (where M = Mn, Co, Cu, Zn, Ni; X = Cl, Br) are commonly formed. In these structures, layers of [M(HSeO₃)₂] are separated by the protonated ethylenediammonium cations (enH₂²⁺).

Interactive Data Table: Synthesis of Manganese(II) Selenite in Inorganic-Organic Networks

CompoundComponentsStructural FeaturesReference
(H₂NCH₂CH₂NH₂)₀.₅MnSeO₃Manganese(II), Selenite, EthylenediamineHybrid structure with ethylenediamine pillars linking inorganic sheets of MnO₅N octahedra and SeO₃ pyramids. mdpi.com
(enH₂)[Mn(HSeO₃)₂X₂] (X = Cl, Br)Manganese(II) halide, Selenious acid, EthylenediamineLayered structure with [Mn(HSeO₃)₂] layers separated by protonated ethylenediammonium cations.

Integration into Molybdenum Selenite Systems

The creation of mixed-metal selenite systems containing both manganese and molybdenum has been achieved through hydrothermal synthesis. A specific example is the nonlinear optical crystal, molybdenum manganese selenite, with the chemical formula Mn(MoO₃)(SeO₃)(H₂O). google.com

This compound is synthesized by reacting manganese carbonate (MnCO₃), molybdenum trioxide (MoO₃), and selenium dioxide (SeO₂) in water within a hydrothermal reactor at 210°C for several days. google.com The resulting structure is a three-dimensional framework formed by the interaction of molybdenum oxide chains, which are composed of distorted MoO₆ octahedra, and manganese selenite chains. google.com In this structure, the Se(IV) ion is coordinated to three oxygen atoms, forming a trigonal pyramid. google.com

Interactive Data Table: Synthesis of Molybdenum Manganese Selenite

CompoundReactantsSynthesis MethodCrystal SystemReference
Mn(MoO₃)(SeO₃)(H₂O)MnCO₃, MoO₃, SeO₂, H₂OHydrothermal (210°C)Orthorhombic google.com

Spectroscopic Investigations of Manganese Ii Selenite

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into its functional groups and crystal structure.

Infrared spectroscopy of manganese(II) selenite (B80905) and its hydrated forms reveals characteristic absorption bands of the selenite anion (SeO₃²⁻). rsc.orgnih.gov The IR spectra of two polymorphs of Mn(SeO₃) show the distinctive bands associated with the selenite anion. rsc.orgnih.gov For Mn(SeO₃)·2H₂O, the crystal structure consists of a three-dimensional network formed by MnO₆ octahedra and selenite oxoanions with a trigonal pyramidal geometry. nih.gov This arrangement leads to the formation of Mn₂O₁₀ dimers of edge-sharing octahedra. nih.gov

In a study involving the synthesis of hydroxyapatite (B223615) containing both selenite and manganese(II) ions (Mn-SeO₃-HA), FT-IR spectroscopy was used to analyze the material's structure. cornell.edunih.govnih.gov The spectra of all samples containing selenium showed a distinct band around 770 cm⁻¹, which is attributed to selenite vibrations. nih.gov The FT-IR spectra of Mn-SeO₃-HA, along with reference materials, displayed bands in the 1200–900 cm⁻¹ region corresponding to phosphate (B84403) vibrations and in the 650–500 cm⁻¹ region for phosphate bands. nih.gov

The IR spectra of two new manganese(II) selenite polymorphs, Mn(SeO₃)·H₂O, also exhibit the characteristic bands of the selenite oxoanions. researchgate.net Similarly, the IR spectra for Mn(MoO₃)(SeO₃)(H₂O) show bands belonging to the selenite oxoanions. scispace.com

A detailed table of the infrared absorption spectra for different manganese(II) selenites is provided below, showcasing the vibrational modes observed.

CompoundWavenumber (cm⁻¹)
MnSeO₃·H₂O3305(w), 1643(w), 1456(w), 962(s), 910(s), 854(s), 744(s), 663(m), 601(m), 507(m), 460(s)
MnSe₂O₅-

(w) = weak, (m) = medium, (s) = strong

Raman spectroscopy is another powerful tool for studying the vibrational modes of manganese(II) selenite. The Raman spectra of Mn₄(H₂O)₃(SeO₃)₄ and Mn₃(H₂O)(SeO₃)₃ show the characteristic bands of the selenite anion. rsc.org The analysis of the vibrational spectra of manganese diselenite (MnSe₂O₅) confirms its orthorhombic nature and indicates the presence of the diselenite group. worldscientific.com The Raman spectrum of MnSe₂ is characterized by five allowed zone-center phonon modes, with the Ag mode at ~266.8 cm⁻¹ and the Eg mode at ~145.0 cm⁻¹. researchgate.net

The main Raman bands for various manganese oxides are typically found in the 500-650 cm⁻¹ region. researchgate.net This technique has proven useful in distinguishing different manganese oxide phases. cnr.it

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure and the environment of the metal ions in a compound.

The diffuse reflectance spectra of Mn₄(H₂O)₃(SeO₃)₄ and Mn₃(H₂O)(SeO₃)₃ also support the presence of Mn(II) in a distorted octahedral environment. rsc.org

Luminescence studies, often performed at low temperatures, provide further insight into the electronic structure of the Mn(II) ion. For two polymorphs of Mn(SeO₃), luminescence was studied at 6 K. rsc.orgnih.gov The luminescence measurements for Mn(SeO₃)·2H₂O also point to Mn(II) cations in a slightly distorted octahedral environment. nih.gov The luminescence spectrum of Mn₂(SeO₃)F₂ at 10 K shows a broad emission band around 660 nm, which is attributed to the ⁴T₁g → ⁶A₁g transition in octahedrally coordinated Mn²⁺. rsc.orgcsic.es

Luminescence studies on two polymorphs of Mn(SeO₃)·H₂O were performed at 6 K. researchgate.net Similarly, for Mn₄(H₂O)₃(SeO₃)₄ and Mn₃(H₂O)(SeO₃)₃, luminescence was studied at 6.0 K. rsc.org

The ligand field splitting parameter (Dq) and the Racah parameters (B and C) are crucial for understanding the electronic properties of transition metal complexes. These parameters can be determined from the analysis of electronic spectra. For two polymorphs of Mn(SeO₃), the Dq and Racah parameters have been calculated. rsc.orgnih.gov

The values obtained from diffuse reflectance and luminescence spectra for these polymorphs are in good agreement with the presence of Mn(II) cations in a distorted octahedral geometry. researchgate.net

The following table summarizes the ligand field parameters for different manganese(II) selenite compounds.

CompoundDq (cm⁻¹)B (cm⁻¹)C (cm⁻¹)Reference
Mn(SeO₃) polymorph 18305003790 rsc.orgnih.gov
Mn(SeO₃) polymorph 27955203785 rsc.orgnih.gov
Mn(SeO₃)·H₂O polymorph 17057503325 researchgate.net
Mn(SeO₃)·H₂O polymorph 27207453350 researchgate.net
Mn₄(H₂O)₃(SeO₃)₄7157053420 rsc.org
Mn₃(H₂O)(SeO₃)₃7107003425 rsc.org

These parameters are essential for constructing Tanabe-Sugano diagrams, which are used to interpret the electronic absorption spectra of transition metal complexes. dalalinstitute.com

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are pivotal in elucidating the electronic and structural environment of specific nuclei and unpaired electrons within a material. For manganese(II) selenite, both nuclear magnetic resonance and electron spin resonance provide critical insights into its properties.

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful method for investigating the local structure and chemical environment of atoms in solid materials. In studies involving materials containing both manganese and selenite, such as nanocrystalline hydroxyapatite co-substituted with these ions (Mn-SeO3-HA), ssNMR provides valuable structural information. nih.govnih.gov

Techniques like 31P and 1H ssNMR have been employed to analyze the structure of these materials. nih.govresearchgate.net The incorporation of selenite ions into a crystal lattice, for instance, can be shown to decrease the crystallite size and degree of crystallinity. researchgate.netmdpi.com Furthermore, 1H→77Se cross-polarization (CP) experiments can confirm that selenite ions are located both within the crystal lattice and on the crystal surface. researchgate.net

A key finding in the analysis of manganese-containing samples is the effect of the paramagnetic Mn2+ ion on the NMR spectra. The presence of these paramagnetic centers leads to significant broadening of the NMR signal lines. nih.gov This broadening is a direct consequence of the interaction between the nuclear spins being observed and the unpaired electrons of the Mn2+ ions, confirming a disorder in the crystalline structure. nih.gov

Table 1: ssNMR Techniques Used in the Study of Manganese and Selenite-Containing Materials

NMR TechniqueNucleusInformation ObtainedReference
Bloch-decay (BD)31P, 1HStructural analysis, presence of hydrated surface layers. nih.govresearchgate.net
Cross-Polarization (CP)1H→77SeLocation of selenite ions (lattice vs. surface). researchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions induced by microwave radiation between the magnetic energy levels of electrons with unpaired spins. It is particularly sensitive to paramagnetic species like the manganese(II) ion (Mn2+), which has a high-spin d5 electron configuration (S = 5/2). umich.edu

The ESR spectra of Mn(II) in various crystal lattices can be interpreted using a spin Hamiltonian that accounts for the electron Zeeman interaction, the hyperfine interaction with the 55Mn nucleus (I = 5/2), and the zero-field splitting (ZFS) parameters (D and E). umich.edunih.gov The ZFS arises from the interaction of the electron spin with the local, non-cubic crystal field environment. royalsocietypublishing.org The magnitude and sign of the axial (D) and rhombic (E) ZFS parameters provide detailed information about the coordination number and geometry of the Mn(II) ion. nih.gov

For example, studies on five-coordinated Mn(II) complexes have shown that the magnitude of D can vary significantly (from 0.26 to 1.00 cm⁻¹) depending on the coordinating ligands, and its sign can change based on the specific geometry (trigonal bipyramid vs. square pyramid). nih.gov In layered compounds containing selenium, Mn(II) can exhibit an exceptionally large crystal-field splitting, which is correlated with the layered structure and the covalency of the Mn-Se bond. umich.edu The ESR spectrum of Mn(II) typically shows a characteristic six-line hyperfine pattern for each fine structure transition, confirming the nuclear spin of 55Mn. royalsocietypublishing.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and, crucially, the chemical state and electronic state of the elements within a material. It is a highly effective tool for distinguishing between the different oxidation states of manganese (Mn(II), Mn(III), Mn(IV)). nih.gov

The identification of manganese oxidation states by XPS is primarily achieved by analyzing the Mn 2p and Mn 3s core level spectra. thermofisher.com

Mn 2p Region : The Mn 2p peaks for manganese oxides consist of multiple, complex, multiplet-split components. The shape and width of the Mn 2p3/2 peak can be indicative of the oxidation state. For instance, MnO (Mn2+) exhibits a satellite feature at approximately 647 eV that is absent in Mn2O3 (Mn3+) and MnO2 (Mn4+). thermofisher.com

Mn 3s Region : A more direct method involves the analysis of the Mn 3s peak, which splits into two components due to the coupling of the remaining 3s electron with the unpaired electrons in the 3d valence band. thermofisher.com The magnitude of this multiplet splitting (ΔE) is highly diagnostic of the oxidation state. thermofisher.com

In experiments involving the reaction of selenite with manganese dioxide (δ-MnO2), XPS has been used to track the changes in the manganese oxidation state. These studies show that as the reaction proceeds, Mn(IV) is reduced, leading to an increase in the proportions of Mn(III) and Mn(II) on the surface. nih.govresearchgate.net

Table 2: Diagnostic Mn 3s Multiplet Splitting for Different Manganese Oxidation States

Oxidation StateManganese SpeciesMn 3s Splitting (ΔE)Reference
+2MnO6.0 eV thermofisher.com
+3Mn2O3≥ 5.3 eV thermofisher.com
+4MnO24.7 eV thermofisher.com

Other Microscopic and Elemental Analysis Techniques

Transmission Electron Microscopy (TEM) is an essential technique for the direct imaging and analysis of the morphology, size, and structure of materials at the nanoscale. In the context of materials containing manganese(II) and selenite, TEM provides visual evidence of the crystal habit and degree of crystallinity.

Studies on nanocrystalline materials where Mn2+ and selenite ions are co-incorporated show that the resulting crystals are typically very small and needle-like or rod-like. nih.govnih.gov These nanocrystals often exhibit a strong tendency to form larger, compact agglomerates. nih.govnih.gov The introduction of selenite ions, in particular, has been observed to significantly affect the crystal size and ordering. nih.govnih.gov Furthermore, analysis of Mn(II)-selenite precipitates suggests that they can lack the long-range order characteristic of fully crystalline phases like MnSeO3·H2O. geologyscience.ru

Table 3: Morphological Characteristics of Manganese and Selenite-Containing Nanocrystals via TEM

MaterialCrystal ShapeCrystal SizeAgglomerationReference
Mn-SeO3-HANeedle-like~12 ± 3 nmStrong tendency to form agglomerates. nih.gov
Mn(II)-selenite precipitateNot specifiedNot specifiedLacks long-range crystalline order. geologyscience.ru

Wavelength-Dispersive X-ray Fluorescence (WD-XRF) is a non-destructive analytical technique used for highly accurate elemental analysis of solids and liquids. xos.comspectroscopyonline.com The method works by irradiating a sample with high-energy X-rays, causing the atoms in the sample to emit secondary, "fluorescent" X-rays. spectroscopyonline.com Each element emits X-rays at a unique, characteristic wavelength. In WD-XRF, these emitted X-rays are separated by diffraction on an analyzing crystal before being detected, allowing for very high spectral resolution (typically 5–20 eV) and minimizing spectral overlaps. xos.com

This technique is used to precisely measure the elemental composition of synthesized materials. For example, in studies of hydroxyapatites substituted with various ions, WD-XRF has been successfully used to determine the concentration of selenium and manganese incorporated into the final product. mdpi.comresearchgate.netresearchgate.net It is a versatile tool for quantifying major, minor, and trace elements in a wide variety of biological and geological samples. spectroscopyonline.comspectroscopyonline.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to manganese(2+) selenite (B80905) to predict and explain its properties.

First-principles calculations based on DFT have been employed to investigate the properties of antiferromagnetic selenite MnSeO3. nih.gov These studies classify MnSeO3 as a rare example of an ABO3 perovskite structure with a tetravalent cation (Se⁴⁺) at the A-site and a divalent cation (Mn²⁺) at the B-site. nih.govresearchgate.net The calculations explore different magnetic configurations and consistently find that the G-type antiferromagnetic (G-AFM) configuration is the most stable ground state for MnSeO3. researchgate.net This antiferromagnetism is local in nature, originating from high-spin d⁵ Mn²⁺ ions with short-range interactions. nih.govresearchgate.net

DFT calculations provide detailed insights into the electronic structure. The electronic density of states (DOS) and band structure calculations show that MnSeO3 is an insulator. researchgate.netaps.org The valence bands are primarily formed by O 2p states, with significant cross-gap hybridization with unoccupied Se 4p states. nih.govresearchgate.net This hybridization is linked to the lone pair physics of the Se⁴⁺ ion, which causes its strong off-centering from the ideal perovskite A-site. nih.govresearchgate.net Furthermore, an interesting spin-dependent hybridization occurs between the Mn d-states and O p-states. nih.gov

The computational approach often involves methods like the Generalized Gradient Approximation (GGA) and includes the Hubbard U correction (GGA+U) to better account for the strong electron correlations associated with the Mn d-electrons. researchgate.netmaterialsproject.org The use of the Hubbard U parameter is crucial for accurately predicting the electronic, magnetic, and mechanical properties of the compound. researchgate.net It should be noted that standard semi-local DFT methods tend to underestimate the bandgap of materials like MnSeO3. materialsproject.org

Structural parameters for the orthorhombic crystal structure of MnSeO3 (space group Pnma) have been determined through DFT calculations, as shown in the table below. materialsproject.org

Computational Parameter Value Source
Crystal SystemOrthorhombic materialsproject.org
Space GroupPnma materialsproject.org
Lattice Parameter a5.208 Å materialsproject.org
Lattice Parameter b6.187 Å materialsproject.org
Lattice Parameter c8.017 Å materialsproject.org
Table 1: Calculated Lattice Parameters of MnSeO3 from DFT.

Modeling of Spectroscopic Data

Computational modeling is a key component in the interpretation of experimental spectroscopic data. By calculating the fundamental electronic and vibrational properties of a material, researchers can predict spectroscopic features and assign them to specific atomic-level phenomena.

For manganese(2+) selenite and related compounds, DFT calculations of the electronic band structure and density of states form the theoretical basis for understanding optical absorption spectra. researchgate.netresearchgate.net The calculated electronic band gap, for instance, can be directly compared with the optical band gap determined experimentally from techniques like UV-Vis diffuse reflectance spectroscopy. researchgate.net For the related compound Sr2Mn(SeO3)2Cl2, DFT calculations were used to determine a band gap of 2.4 eV, which was in agreement with the experimental value of 2.82 eV obtained from diffuse reflectance measurements. researchgate.net

In the case of Mn(SeO3)·2H2O, the diffuse reflectance spectrum was used to confirm that the Mn²⁺ cations are in a slightly distorted octahedral environment. nih.gov Theoretical models of MnO₆ clusters can be used to calculate the crystal field splitting and predict the energies of d-d electronic transitions that are visible in such spectra. The magnetic resonance spectra of manganese salts are also analyzed to understand the splitting of the ⁶S state, which is primarily due to the non-cubic symmetry of the crystalline field. royalsocietypublishing.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the bonding and structure of the selenite group (SeO₃²⁻) and the Mn-O bonds within the crystal lattice. researchgate.netcolab.ws Theoretical modeling through DFT can calculate the phonon modes of the crystal. These calculated vibrational frequencies and their corresponding symmetries can then be used to assign the experimentally observed peaks in IR and Raman spectra to specific bond stretching or bending modes. researchgate.net This correlative approach between calculated and experimental spectra is crucial for a definitive structural characterization. For example, in the study of various selenite compounds, a general force field was used to calculate force constants for the selenite ions to understand the spectroscopic data. researchgate.net

Reaction Mechanisms and Kinetics Involving Manganese Ii and Selenite Species

Oxidation of Selenite (B80905) in the Presence of Manganese Ions

The oxidation of selenite to the more mobile selenate (B1209512) (Se(VI)) can be influenced by the presence of manganese ions. This process involves multiple steps, including the generation of reactive radical species, electron transfer between selenium and manganese, and the subsequent formation of manganese oxide products.

In certain systems, the oxidation of selenite is not a direct reaction with manganese(II) but is mediated by highly reactive radical species. The sulfate (B86663) radical (SO₄⁻•), for instance, has been shown to be a potent oxidant for selenite. elsevierpure.comnih.govacs.org The decomposition of peroxodisulfate (S₂O₈²⁻) generates sulfate radicals, which can readily oxidize selenite to selenate. elsevierpure.comnih.govacs.org

However, the presence of Mn²⁺ can inhibit this oxidation pathway. elsevierpure.comnih.govacs.org This is due to a competitive reaction where Mn²⁺ is also oxidized by the sulfate radical, often at a different rate than selenite. elsevierpure.comnih.gov The relative rates of reaction between the sulfate radical and selenite versus Mn²⁺ determine the extent of selenite oxidation. elsevierpure.comnih.gov This competition can lead to the preferential oxidation of Mn²⁺ and the formation of manganese dioxide (MnO₂), thereby preventing the oxidation of selenite. acs.org

The oxidation of selenite by manganese oxides is fundamentally an electron transfer process. Studies on the interaction of selenite with birnessite (δ-MnO₂), a common manganese oxide, indicate that the rate of selenite oxidation is limited by the electron transfer step. caltech.educaltech.edu This process typically follows the adsorption of selenite onto the manganese oxide surface. caltech.educaltech.edu

The mechanism can be conceptualized in a series of steps:

Adsorption of the reduced species (selenite) onto the manganese oxide surface. caltech.edu

Electron transfer from the adsorbed selenite to the manganese center. caltech.edu

Release of the oxidized species (selenate) from the surface. caltech.edu

Release of the reduced manganese, often as Mn(II). caltech.edu

The rate of electron transfer can be influenced by factors such as the presence of dopants in the manganese oxide lattice. For instance, manganese-doped hematite (B75146) has been shown to facilitate the oxidation of selenite to selenate by increasing the electron transfer rate constant. acs.org This is attributed to the suppression of electron-hole pair recombination within the hematite lattice due to the manganese dopant. acs.org In this scenario, the dopant levels trap photoelectrons, allowing photoholes to oxidize the adsorbed selenite. acs.org

Supramolecular complexes involving ruthenium and manganese have also been studied to understand intramolecular electron transfer, which is relevant to artificial photosynthesis. diva-portal.org In these systems, electron transfer occurs from a linked donor, such as manganese, to a photo-oxidized ruthenium center. diva-portal.org Coordinated Mn(II) can also quench the excited state of Ru(II) in a distance-dependent manner. diva-portal.org

The oxidation of selenite by manganese species is coupled with the reduction of manganese, leading to the formation of various manganese oxide products. When selenite reacts with δ-MnO₂, Mn(II) is produced and tends to adsorb strongly onto the surface of the manganese oxide. nih.govresearchgate.netnih.gov

X-ray photoelectron spectroscopy (XPS) studies have revealed that the reaction between Se(IV) and δ-MnO₂ results in the formation of Mn(III) as a primary product. nih.govresearchgate.netnih.govmdpi.com Over time, the average oxidation state of manganese in the solid phase decreases. For example, in one study, the percentage of Mn(IV) decreased significantly after reaction with selenite, while the proportions of Mn(III) and Mn(II) increased. nih.gov It is proposed that Mn(IV) oxidizes Se(IV) to Se(VI), producing Mn(III), and that Mn(III) can then undergo disproportionation to form Mn(II) and Mn(IV). nih.gov

In systems where Mn²⁺ is oxidized by sulfate radicals in the presence of selenite, manganese dioxide (MnO₂) is a common precipitate. acs.org The formation of these manganese oxides can, in turn, influence the further adsorption and oxidation of selenite.

Kinetic Studies of Selenite Adsorption and Oxidation on Manganese Oxides

The kinetics of selenite interaction with manganese oxides are crucial for understanding its environmental mobility. These studies often focus on the rates of adsorption and subsequent oxidation under various conditions.

The pH of the aqueous solution is a critical factor governing both the adsorption and oxidation of selenite on manganese oxides. Generally, the extent of selenite adsorption decreases as the pH increases. caltech.educaltech.edunih.gov This is a typical behavior for anionic species on oxide surfaces.

Kinetic studies have shown that a lower pH favors both the rate and extent of selenite adsorption and oxidation. nih.govresearchgate.net For instance, in batch experiments with δ-MnO₂, the highest adsorption of Se(IV) was observed at a pH of 4. nih.gov As the pH increased to 7, both the amount of adsorbed selenite and the concentration of the oxidation product, selenate, decreased significantly. nih.gov The oxidation reaction is driven by the proton concentration, making the reaction rates highly pH-dependent. nih.govresearchgate.netnih.gov The optimal pH for the binding of selenium oxoanions to various iron and manganese-based nanomaterials has also been reported to be in the acidic range, typically around pH 4. utep.edu

Effect of pH on Selenite Adsorption and Oxidation by δ-MnO₂
pHSe(IV) Adsorption (% decrease from pH 4)Se(VI) Production (% decrease from pH 4)
4--
548.5%36.4%
642.8%86.6%
756.1%90.7%

Data derived from a study on the effects of pH on Se(IV) adsorption and oxidation on δ-MnO₂. The initial Se(IV) concentration was 100 μmol L⁻¹ and the δ-MnO₂ dosage was 10 g L⁻¹. nih.gov

The initial concentrations of selenite and the dosage of manganese oxide also significantly impact the reaction kinetics. An increase in the initial Se(IV) concentration generally leads to a higher amount of adsorbed selenite. nih.gov However, the rate of adsorption may decrease with increasing initial concentration. nih.gov Conversely, the amount of oxidized selenite (Se(VI)) tends to increase with higher initial Se(IV) concentrations. nih.govresearchgate.net

The dosage of the manganese oxide adsorbent/oxidant also plays a key role. In stirred-flow experiments, increasing the δ-MnO₂ dosage led to a higher proportion of oxidized Se(IV). nih.gov For example, after 45 hours of reaction, the percentage of Se(IV) oxidized increased from 9.0% to 26.4% as the δ-MnO₂ input was increased. nih.gov

The kinetics of selenite adsorption on δ-MnO₂ can often be described by a pseudo-second-order model. nih.gov The adsorption process is typically rapid, occurring within minutes to hours, while the subsequent oxidation to selenate is a much slower process, often taking place over days to weeks. caltech.educaltech.edunih.gov

Effect of Initial Se(IV) Concentration on Adsorption and Oxidation by δ-MnO₂
Initial Se(IV) Concentration (μM)Adsorption Rate Decrease (relative)Oxidation Amount Increase (relative)
50--
20068.6%2.4 times

Data derived from a study on the effects of initial Se(IV) concentration on its reaction with δ-MnO₂. nih.gov

Multi-Step Kinetic Models for Redox Systems

The oxidation of selenite (Se(IV)) by manganese oxides is a key redox process involving manganese and selenite species. Studies on manganese oxides like birnessite (δ-MnO₂) show that the reaction does not occur in a single step but through a sequence of elementary reactions. caltech.edumdpi.com A general kinetic model for this type of system involves at least four reversible steps. caltech.edu

The proposed multi-step kinetic model, which successfully describes the rate data for this redox system, can be summarized as follows: caltech.edu

Adsorption of the Reduced Species: Selenite (Se(IV)) in the aqueous phase first binds to the surface of the manganese oxide. This adsorption step is typically fast, occurring on a time scale of minutes. caltech.edu

Release of the Oxidized Species: The product, selenate (Se(VI)), detaches from the mineral surface and moves into the aqueous phase. caltech.edu

Release of Reduced Manganese: The reduced manganese, now Mn(II), is also released from the solid surface into the solution. caltech.edu

StepDescriptionRelative RateSpecies Involved
1. AdsorptionSelenite (Se(IV)) binds to the surface of manganese oxide.Fast (minutes)Se(IV)(aq), MnO₂(s)
2. Electron TransferAdsorbed Se(IV) is oxidized to Se(VI), and Mn(IV) is reduced to Mn(II).Slow (days to weeks); Rate-limitingSurface-bound Se(IV) and Mn(IV)
3. Product Desorption (Oxidized)Selenate (Se(VI)) is released from the surface into the solution.-Se(VI)(aq)
4. Product Desorption (Reduced)Reduced Manganese (Mn(II)) is released from the surface into the solution.-Mn(II)(aq)

Electrochemical Reduction Mechanisms involving Hydrogen Selenite and Manganese(II)

In aqueous solutions, particularly in the context of electrodeposition, selenium dioxide (SeO₂) is often used as an additive. It hydrolyzes to form selenous acid (H₂SeO₃), which exists in equilibrium with hydrogen selenite ions (HSeO₃⁻). researchgate.netqu.edu.qaqu.edu.qa The electrochemical reduction of these selenite species in the presence of Mn(II) is fundamental to processes like the electrowinning of manganese metal, as it plays a critical role in controlling the deposition process. researchgate.net

Reduction Pathways to Elemental Selenium and Selenide (B1212193) in Electrodeposition

The electrodeposition of manganese from aqueous solutions is challenging due to the highly negative reduction potential of the Mn²⁺/Mn couple, which leads to a competing hydrogen evolution reaction (HER). researchgate.netresearchgate.net The addition of selenite species mitigates this issue. The reduction of hydrogen selenite occurs in a sequential manner on the cathode surface. researchgate.netqu.edu.qa

The established mechanism involves two primary reduction steps at distinct potentials: researchgate.netresearchgate.net

Reduction to Elemental Selenium (Se⁰): At a potential of approximately -0.3 V (vs. SCE), hydrogen selenite ions are reduced to form a layer of elemental selenium on the cathode surface. researchgate.net This deposited selenium layer is crucial because it inhibits the hydrogen evolution reaction, thereby increasing the efficiency of manganese deposition. researchgate.netqu.edu.qa

Reduction to Selenide (Se²⁻): At more negative potentials, around -0.6 V to -0.9 V (vs. SCE), the elemental selenium deposited on the cathode is further reduced to selenide ions (Se²⁻). researchgate.netresearchgate.netrsc.org These selenide ions can then react with Mn²⁺ ions in the electrolyte to form manganese selenide (MnSe) directly on the electrode surface. qu.edu.qa

This two-step reduction pathway for selenite is a cornerstone of the mechanism by which selenium-based additives facilitate the high-purity electrodeposition of manganese metal. researchgate.netacs.org

StepReactionApproximate Potential (vs. SCE)Description
1HSeO₃⁻ + 5H⁺ + 4e⁻ → Se + 3H₂O~ -0.3 VHydrogen selenite is reduced to elemental selenium, forming a film on the cathode. researchgate.net
2Se + 2e⁻ → Se²⁻~ -0.6 V to -0.9 VThe deposited elemental selenium is further reduced to selenide ions. researchgate.netrsc.org

Environmental Biogeochemistry of Selenite and Manganese Interplay

Adsorption and Sorption Phenomena on Manganese Oxide Minerals

Manganese oxides are key minerals that regulate the speciation, fate, and transport of selenium in soil and aquatic environments. frontiersin.org The surfaces of manganese oxides provide active sites for the adsorption of various ions, including the selenium oxyanion, selenite (B80905) (SeO₃²⁻). tandfonline.commdpi.com This adsorption is a critical first step that often precedes further chemical transformations. caltech.edu Studies have shown that selenite can be effectively adsorbed by manganese oxides, even on surfaces that are predominantly negatively charged in normal pH ranges. tandfonline.com The process is rapid, with uptake occurring on a time scale of minutes and equilibrium being reached within a few hours. caltech.edu

To provide a quantitative and mechanistic understanding of selenite adsorption on manganese oxide surfaces, various surface complexation models have been employed. These models describe the formation of complexes between the selenite ion and the functional groups on the mineral surface.

The Triple Layer Model has been successfully used to describe selenite adsorption, suggesting the formation of both inner-sphere and outer-sphere complexes. usgs.govusda.gov

Inner-Sphere Complexation : Spectroscopic and modeling studies indicate that selenite primarily forms inner-sphere complexes with manganese oxide surfaces. frontiersin.orgusgs.govnih.gov In this type of complex, there is a direct chemical bond between the selenite ion and the manganese atoms on the surface, without any water molecules in between. usgs.gov Evidence suggests the formation of monodentate (one bond) and bidentate binuclear (bridging two manganese centers) inner-sphere complexes. usgs.govnih.gov Specifically, the formation of a Se(IV)-O-Mn(III) surface complex has been identified as a key part of the adsorption process. mdpi.commdpi.com

Outer-Sphere Complexation : While less dominant for selenite, outer-sphere complexes can also form, particularly at higher pH values. usda.gov In this configuration, the selenite ion is attracted to the charged mineral surface but is separated from it by one or more layers of water molecules. Selenate (B1209512) (SeO₄²⁻), in contrast to selenite, is more likely to form weaker, outer-sphere complexes. frontiersin.orgusgs.gov

The modeling results suggest that selenite adsorption on manganese dioxide involves the formation of monodentate, inner-sphere complexes. usgs.gov The complexity of the mineral surface, including the presence of amorphous phases of Fe(III) and Mn(III) hydrous oxides, contributes significantly to the high performance of mixed Fe-Mn oxides in removing selenite from water. nih.gov

Several environmental factors can influence the extent and strength of selenite adsorption on manganese oxide minerals. Among these, pH is one of the most critical.

Effect of pH : The adsorption of selenite on manganese oxides is highly pH-dependent. usgs.gov Generally, selenite adsorption increases as the pH decreases. frontiersin.orgusgs.govnih.gov At lower pH, the mineral surface becomes more positively charged, which reduces the electrostatic repulsion with the anionic selenite, leading to greater sorption. frontiersin.orgmdpi.com Conversely, as pH increases, the surface becomes more negatively charged, increasing repulsion and decreasing adsorption. nih.gov For example, in one study, the highest selenite adsorption on δ-MnO₂ occurred at pH 4, and it decreased significantly as the pH was raised to 5, 6, and 7. nih.gov This strong pH dependence is a key characteristic of inner-sphere complexation. mdpi.com

Competing Anions : The presence of other anions in the solution can compete with selenite for adsorption sites. Phosphate (B84403), in particular, is a strong competitor and can release previously adsorbed selenite back into the solution. tandfonline.com Studies on a nano-manganese oxide material found that while chloride had no effect, sulfate (B86663) and phosphate ions decreased selenite binding, with phosphate having a much more pronounced effect. utep.edutandfonline.com

Particle Concentration : The concentration of manganese oxide particles also affects adsorption; an increase in particle concentration generally leads to an increase in selenite adsorption due to the greater availability of surface sites. usgs.gov

Table 1: Influence of pH on Selenite Adsorption and Oxidation by δ-MnO₂
pHAdsorption Change (relative to pH 4)Oxidation Product (Se(VI)) Change (relative to pH 4)Reference
4Highest Adsorption (Baseline)Highest Oxidation (Baseline) nih.gov
548.5% Decrease36.4% Decrease nih.gov
642.8% Decrease (from pH 5)86.6% Decrease nih.gov
756.1% Decrease (from pH 6)90.7% Decrease nih.gov

Redox Transformations of Selenium in Manganese-Rich Environments

Manganese oxides are not only adsorbents but also powerful oxidants that can directly alter the oxidation state of selenium, a key process controlling its environmental behavior. acs.orgcaltech.edu These redox transformations are critical components of selenium's biogeochemical cycle.

Manganese(IV) oxides, such as birnessite (δ-MnO₂), can oxidize the more toxic and less mobile selenite (Se(IV)) to the less toxic and more mobile selenate (Se(VI)). acs.orgcaltech.edunsf.gov This reaction involves the transfer of electrons from Se(IV) to Mn(IV), resulting in the formation of Se(VI) and the reduction of Mn(IV) to lower oxidation states like Mn(III) and Mn(II). acs.orgmdpi.com

The process typically occurs in two steps: a rapid initial adsorption of selenite onto the manganese oxide surface, followed by a much slower oxidation step. caltech.edunih.gov The appearance of measurable selenate in solution can take days to weeks, indicating that the rate-limiting step is the electron transfer itself. caltech.edu The rate of this oxidation is influenced by several factors:

pH : The oxidation rate is higher under more acidic conditions and decreases significantly as the pH increases. acs.orgnih.gov At a pH of 6 and above, the oxidation reaction almost ceases. nih.gov

Reactant Concentrations : The rate of oxidation is dependent on the concentration of adsorbed selenite. caltech.edu Higher initial concentrations of selenite can lead to a greater total amount of selenate being produced. nih.gov

Studies using stirred-flow reactors have shown that about 9.5% to 25.3% of selenite can be oxidized to selenate in a continuous process. nih.govresearchgate.net X-ray photoelectron spectroscopy (XPS) has confirmed that during the reaction, Mn(IV) is reduced, with Mn(III) being a primary product found on the mineral surface. mdpi.comnih.gov

Table 2: Kinetic Parameters for Selenite Oxidation on δ-MnO₂
Experimental ConditionKinetic ModelApparent Rate Constant (k)Key FindingReference
Batch ExperimentQuasi-level kinetic fit0.0014 h⁻¹Oxidation is a slow process following initial rapid adsorption. nih.gov
Stirred-Flow Reactor-0.032 h⁻¹Significantly higher oxidation rate constant compared to batch method. nih.govresearchgate.net
Stirred-Flow, pH 4 vs pH 5-Oxidation rate decreased by 62.5% as pH increased from 4 to 5.Demonstrates strong pH dependency of the oxidation reaction. nih.gov

A fascinating and complex interaction occurs where the biological oxidation of manganese(II) is linked to the reduction of selenium species. acs.org This "cryptic selenium cycle" has been observed in studies involving common environmental fungi. nih.govacs.org

In this cycle, certain fungi can simultaneously perform two seemingly opposite processes:

Oxidative Biomineralization : They oxidize dissolved manganese(II) to form biogenic manganese oxides. nih.govacs.org

Reductive Biotransformation : At the same time, they reduce soluble and bioavailable selenium oxyanions (selenite and selenate) to less available forms, such as elemental selenium (Se(0)) nanoparticles and volatile organoselenium compounds. nih.govacs.orgnih.gov

However, the cycle becomes "cryptic" because the newly formed, highly reactive biogenic manganese oxides can then rapidly re-oxidize the volatile selenium products, recycling them back into soluble, bioavailable forms. nih.govacs.org This interplay suggests that in manganese-rich environments, the microbial reduction of selenium may be closely coupled with its abiotic re-oxidation by biogenic manganese minerals. acs.org

Role of Biogenic Manganese Oxides in Selenium Cycling

Manganese oxides produced by microorganisms (biogenic Mn oxides) are considered more reactive than their synthetically produced counterparts and are ubiquitous in the environment. acs.orgsci-hub.se Their role in selenium biogeochemistry is profound and multifaceted. nih.govacs.org

Fungi and bacteria capable of oxidizing Mn(II) are widespread, and the resulting biogenic oxides they produce are key players in controlling the fate of selenium. acs.orgsci-hub.se These biogenic oxides act as powerful oxidants that can transform selenium species. acs.org For instance, the re-oxidation of volatile selenium compounds back to soluble oxyanions is a critical function mediated by these biogenic minerals. nih.govacs.org

Identification of Cryptic Selenium Cycles in Natural Systems

The dual ability of fungi to reduce selenium and oxidize manganese has led to the identification of a "cryptic," or previously hidden, selenium cycle. nih.govacs.org This cycle involves the re-oxidation of reduced selenium species by the very manganese oxides that the fungi produce. acs.orgacs.org

The process unfolds as follows:

Fungi reduce aqueous selenite and selenate to less mobile elemental selenium (Se(0)) and volatile organoselenium compounds, such as dimethylselenide (DMSe). nih.govresearchgate.net

The highly reactive, biogenic manganese oxides produced by the same fungi then act as powerful oxidants. acs.org

These mycogenic Mn oxides rapidly oxidize the volatile selenium compounds. nih.govacs.org For example, DMSe is oxidized back to soluble, nonvolatile forms like dimethylselenoxide (DMSeO). researchgate.net

This reaction recycles the selenium from a reduced, potentially less bioavailable state back into a soluble, mobile form, completing the cryptic cycle. acs.orgacs.org

Geochemical Controls on Selenium Fate and Transport

Beyond direct fungal mediation, broader geochemical factors, particularly the interaction with manganese minerals, exert significant control over the environmental fate of selenium. frontiersin.orguky.edu The mobility, bioavailability, and toxicity of selenium are highly dependent on its oxidation state, which can be either selenite (SeO₃²⁻) or selenate (SeO₄²⁻) in most environmental systems. acs.orgfrontiersin.org

Manganese oxides, such as birnessite, are abundant in soils and are powerful natural oxidants that can regulate the speciation of selenium. frontiersin.orgmdpi.com The interaction between selenite and manganese oxides is strongly influenced by several factors:

pH: The pH of the system is a critical variable. At circumneutral pH, the adsorption of selenite and selenate oxyanions onto negatively charged manganese oxide surfaces is limited by electrostatic repulsion. acs.orgfrontiersin.org However, under more acidic conditions (e.g., pH 4-5), the oxidation of Se(IV) to Se(VI) by synthetic manganese oxides is more favorable. acs.org Sorption of selenite onto minerals like goethite and birnessite is also greater at lower pH. frontiersin.orgmdpi.com

Selenium Concentration: The concentration of selenium itself can determine the dominant reaction mechanism. Studies have shown that at artificially high selenium concentrations, the interaction with birnessite is dominated by slow redox reactions. frontiersin.orgkab.ac.ugresearchgate.net In contrast, at more environmentally realistic, lower concentrations, the process shifts to fast sorption processes. frontiersin.orgkab.ac.ugresearchgate.net This highlights the importance of studying these interactions under relevant environmental conditions to accurately predict selenium mobility. frontiersin.orgresearchgate.net

Sorption vs. Redox Reactions: Manganese oxides can adsorb Se(IV) onto their surfaces. acs.org Following adsorption, an electron transfer can occur, oxidizing Se(IV) to the more mobile Se(VI) and reducing Mn(IV) to Mn(II). acs.org However, research indicates that at environmentally relevant concentrations, sorption can be the more dominant and faster process, effectively immobilizing selenite without immediate oxidation. frontiersin.org Selenite tends to form strong inner-sphere complexes with manganese oxide minerals, while selenate forms weaker outer-sphere complexes, leading to preferential sorption of the more toxic selenite form. frontiersin.org

These geochemical controls are vital for understanding selenium attenuation in various environments. uky.edu For instance, in groundwater systems, the presence of reducing conditions, often indicated by dissolved iron and manganese, can lead to the reductive precipitation of selenium, thereby decreasing its concentration in the water. uky.edu The complex interplay of pH, redox potential, mineral surfaces, and ion concentrations ultimately governs the speciation, transport, and potential impact of selenium in the environment. mdpi.comnamc.org

Table 2: Key Geochemical Factors Controlling Selenium-Manganese Interactions

Factor Influence on Selenium Fate and Transport Mechanism Source
pH Controls sorption and redox rates. Lower pH generally favors Se(IV) sorption and oxidation. Affects surface charge of Mn oxides and Se speciation, influencing electrostatic interactions. acs.orgfrontiersin.orgmdpi.com
Selenium Concentration Determines the dominant reaction pathway. At high concentrations, slow redox reactions dominate; at low concentrations, fast sorption is key. frontiersin.orgkab.ac.ugresearchgate.net
Manganese Mineralogy Biogenic Mn oxides are highly reactive; birnessite is a key mineral controlling Se fate. Biogenic oxides act as strong oxidants; mineral surfaces provide sites for sorption and redox reactions. acs.orgfrontiersin.org

| Redox Potential (Eh) | Determines the stable oxidation state of selenium (Se(IV) vs. Se(VI)). | Oxidizing conditions favor Se(VI); mildly oxidizing to sub-oxic conditions favor Se(IV) and its potential reduction/sorption. | frontiersin.orguky.edu |

Advanced Materials Science Applications of Manganese Ii Selenite Containing Systems

Nonlinear Optical Materials (NLO)

The exploration of manganese(II) selenite (B80905) as a nonlinear optical (NLO) material is not extensively documented in current scientific literature. NLO materials are crucial for laser technologies, and their key properties, such as second harmonic generation (SHG), are highly dependent on the material's crystal structure. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure, meaning it lacks a center of inversion symmetry.

While various metal selenites are being investigated for their NLO properties, specific data on manganese(II) selenite is scarce. Research into other novel selenite compounds, such as NaLu(SeO₃)₂, has shown that the selenite group can contribute to strong SHG responses. rsc.orgrsc.org These materials are valued for their potential in ultraviolet NLO applications due to their wide band gaps and high laser damage thresholds. rsc.orgrsc.org

Potential in Laser Frequency Conversion and Electro-optical Modulation

Currently, there is no available scientific literature detailing the application or potential of manganese(II) selenite in laser frequency conversion or electro-optical modulation. These advanced applications require materials with significant NLO coefficients and other specific optical and electronic properties, which have not yet been reported for this compound.

Hybrid Inorganic-Organic Frameworks for Research in Novel Structures

Manganese(II) selenite serves as a building block in the synthesis of novel hybrid inorganic-organic frameworks. These materials combine the properties of inorganic networks with the versatility of organic linkers, leading to unique structural and physical characteristics.

A notable example is ethylenediamine (B42938) manganese(II) selenite, with the formula (H₂NCH₂CH₂NH₂)₀.₅MnSeO₃. This compound features a hybrid structure where inorganic sheets are linked by ethylenediamine molecules acting as pillars. The inorganic layers are constructed from edge and vertex-sharing MnO₅N octahedra and SeO₃ trigonal pyramids. This research demonstrates how manganese(II) selenite can be incorporated into extended structures, creating new materials for investigation. The high-spin Mn²⁺ cations in this specific framework were found to order antiferromagnetically at a temperature of 18K.

Integration into Biomaterials (e.g., Doped Hydroxyapatite (B223615) Systems)

Manganese(II) and selenite ions have been successfully integrated into biomaterials, specifically nanocrystalline hydroxyapatite (HA), to create novel systems with enhanced properties. acs.org Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is a primary inorganic component of bone and teeth, and its synthetic form is widely used in bone implant surgery due to its biocompatibility. acs.orgchegg.com

Researchers have synthesized hydroxyapatite co-doped with manganese(II) and selenite ions (Mn-SeO₃-HA) using a wet co-precipitation method. researchgate.netacs.org Physicochemical analyses confirmed the successful incorporation of both ion types into the hydroxyapatite structure. acs.org The introduction of selenite ions, in particular, was found to significantly affect the crystal size and degree of ordering. researchgate.net The resulting Mn-SeO₃-HA material is nanocrystalline, with crystal dimensions of approximately 12 ± 3 nm, and the crystals show a strong tendency to form agglomerates. acs.org This research highlights the potential for creating modified hydroxyapatite-based biomaterials with tailored properties for biomedical applications. acs.org

Physicochemical Properties of Doped Hydroxyapatite researchgate.netacs.org
PropertyValue/Observation
Synthesis MethodWet co-precipitation
Selenium (IV) Content~3.60 wt.%
Manganese (II) Content~0.29 wt.%
Crystal StructureHomogeneous apatite phase (hexagonal)
Crystal Size (Mn-SeO₃-HA)~12 ± 3 nm
Crystal MorphologyNeedle-like, tendency to form agglomerates

Analytical Methodologies for Manganese Ii Selenite Research

Quantification of Manganese(II) in Selenite-Containing Samples

Accurate determination of the manganese(II) concentration in samples containing selenite (B80905) is fundamental for stoichiometric and kinetic studies. Two prevalent methods for this quantification are spectrophotometry and inductively coupled plasma optical emission spectrometry (ICP-OES).

Spectrophotometric methods offer a cost-effective and accessible means for quantifying manganese(II). The formaldoxime (B1209246) method is a well-established spectrophotometric technique for the determination of manganese. uni-tuebingen.demt.com This method is based on the reaction of manganese(II) ions with formaldoxime in an alkaline solution to form a distinctively colored orange-red or orange-brown complex. uni-tuebingen.demt.comhach.com The intensity of the resulting color is directly proportional to the concentration of manganese, and its absorbance is typically measured at a wavelength of approximately 450 nm. uni-tuebingen.dehach.comiteh.ai

The formaldoxime method can be adapted for different sample types, including water and wastewater. mt.comhach.com To mitigate interference from other metal ions, such as iron, which can also form colored complexes with formaldoxime, chelating agents like ethylenediaminetetraacetic acid (EDTA) and reducing agents like hydroxylamine (B1172632) hydrochloride are often added to the reaction mixture. hach.comrsc.org The method has been shown to be linear over a range of concentrations, for instance from 0.01 to 5 mg/L, making it suitable for various applications. mt.com Automated versions of the formaldoxime method have been developed to increase sample throughput, capable of analyzing up to 25 samples per hour. rsc.org

Key Parameters of the Formaldoxime Method for Manganese(II) Quantification
ParameterDescriptionTypical Value/RangeReference
PrincipleFormation of a colored complex between Mn(II) and formaldoxime in an alkaline medium.Orange-red/orange-brown complex uni-tuebingen.demt.com
Wavelength of Maximum Absorbance (λmax)The wavelength at which the absorbance of the complex is measured.~450 nm (can be shifted to 500 nm to minimize iron interference) uni-tuebingen.dehach.comcore.ac.uk
Linear RangeThe concentration range over which the absorbance is directly proportional to the Mn(II) concentration.0.01 - 5 mg/L mt.com
Interfering IonsOther metal ions that can react with formaldoxime.Iron (Fe), Copper (Cu), Nickel (Ni), Cobalt (Co) rsc.orgcore.ac.uk
Masking AgentsReagents added to prevent interference from other ions.EDTA, Hydroxylamine hydrochloride, KCN hach.comrsc.orgcore.ac.uk

Inductively coupled plasma optical emission spectrometry (ICP-OES) is a powerful and widely used technique for the elemental analysis of a broad range of samples, including those containing manganese. spectro.comhoriba.com This method offers high sensitivity, a wide linear dynamic range, and the capability for multi-element analysis, making it a reference technique for environmental and metallurgical analyses. horiba.comufba.br In ICP-OES, the sample is introduced into a high-temperature plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is proportional to the concentration of the element in the sample.

For the analysis of manganese, ICP-OES provides excellent precision and accuracy. mdpi.comfraunhofer.de The technique has been successfully applied to determine manganese content in various matrices, such as manganese ores, water samples, and automotive fuels. spectro.comenergyinst.orgresearchgate.net Depending on the sample matrix and required sensitivity, detection limits for manganese using ICP-OES can be in the low µg/L range. mdpi.com For instance, in the analysis of environmental water samples, detection limits as low as 0.61 µg L−1 have been reported. mdpi.com The accuracy of the method is often validated using certified reference materials. mdpi.comfraunhofer.de

Performance Characteristics of ICP-OES for Manganese (Mn) Determination
ParameterReported Value/RangeSample MatrixReference
Detection Limit3.1 µg/LEnvironmental Samples mdpi.com
Detection Limit0.61 µg/LWater Samples mdpi.com
Detection Limit0.08 µg/LEnvironmental Water Samples mdpi.com
Linear Working Range0.26–50 µg/LEnvironmental Water Samples mdpi.com
Precision (RSD)6.2%Water Samples mdpi.com
Precision (RSD)2%Environmental Water Samples mdpi.com
Accuracy (Recovery)96.7% - 100.5%Spiked Water Samples mdpi.com
Accuracy (Recovery)98%Environmental Water Samples mdpi.com

Speciation Analysis of Selenium (Se(IV) vs. Se(VI)) in Redox Reactions

Understanding the redox reactions involving manganese(II) selenite requires the ability to distinguish between the different oxidation states of selenium, primarily selenite (Se(IV)) and selenate (B1209512) (Se(VI)). The toxicity, mobility, and bioavailability of selenium are highly dependent on its chemical form, making speciation analysis crucial. rsc.orgbrooksapplied.com In reactions with manganese species, particularly manganese oxides, selenite can be oxidized to selenate. nih.govacs.org

Several analytical techniques are employed for selenium speciation. A common approach involves the coupling of a separation technique, such as ion chromatography (IC), with a sensitive detection method like inductively coupled plasma mass spectrometry (ICP-MS). rsc.orgbrooksapplied.com This hyphenated technique, IC-ICP-MS, allows for the physical separation of Se(IV) and Se(VI) based on their different affinities for the ion exchange column, followed by their highly sensitive and specific quantification by ICP-MS. brooksapplied.comusgs.gov

Other methods for selenium speciation have also been developed. For instance, some techniques exploit the differential reactivity of Se(IV) and Se(VI). One such method involves the selective reduction of Se(VI) to Se(IV) followed by determination of the total Se(IV) concentration. The initial Se(IV) concentration is measured in a separate analysis, and the Se(VI) concentration is then calculated by difference. usda.govresearchgate.net Another approach, dual-cloud point extraction, has been established for the selective determination of selenium nanoparticles, Se(IV), and Se(VI) in water samples. acs.orgnih.gov In this method, different selenium species are selectively extracted into a surfactant-rich phase under specific conditions and subsequently quantified by ICP-MS. acs.orgnih.gov The choice of method depends on the sample matrix, the required detection limits, and the specific selenium species of interest.

Comparison of Analytical Methods for Selenium Speciation (Se(IV) vs. Se(VI))
MethodPrincipleAdvantagesDetection Limit (example)Reference
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)Chromatographic separation of Se(IV) and Se(VI) followed by sensitive detection.High sensitivity, specificity, and ability to analyze complex matrices.0.9 µg-Se/L for Se(IV), 0.8 µg-Se/L for Se(VI) brooksapplied.comusgs.gov
Hydride Generation Atomic Absorption Spectrometry (HGAAS) with pre-reductionSe(IV) is determined directly. Total Se is determined after reduction of Se(VI) to Se(IV). Se(VI) is calculated by difference.Relatively simple and cost-effective.0.68 mg/L for Se(IV), 0.55 mg/L for Se(VI) usda.gov
Dual-Cloud Point Extraction with ICP-MSSelective extraction of Se species into a surfactant-rich phase.Good for separating nanoparticles from inorganic species.0.03 µg/L acs.orgnih.gov
Solid Phase Extraction with Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Selective adsorption of Se(IV) chelate onto a solid phase. Total Se after reduction of Se(VI). Se(VI) by difference.High preconcentration factor.0.010 µg/L for Se(IV) researchgate.net

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